6-(2-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone
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Overview
Description
6-(2-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinyl group, and a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through nucleophilic substitution reactions involving pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and pyridazinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-chlorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone
- 6-(2-bromophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone
- 6-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone
Uniqueness
6-(2-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, biological activity, and pharmacokinetic profile compared to similar compounds with different substituents.
Properties
Molecular Formula |
C16H16FN3O2 |
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Molecular Weight |
301.31 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C16H16FN3O2/c17-13-6-2-1-5-12(13)14-7-8-15(21)20(18-14)11-16(22)19-9-3-4-10-19/h1-2,5-8H,3-4,9-11H2 |
InChI Key |
LFHYGZREUWMTMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
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